N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine

Sortilin Neurotensin receptor Stereochemistry

This product is the inactive D-leucine enantiomer of AF40431, essential for sortilin research. It serves as a stereochemistry-dependent, non-binding control matched for fluorescence, solubility, and off-target profiles. Using this validated control eliminates non-specific signals in SPR, imaging, and FP assays, ensuring data reproducibility that close structural analogs cannot provide. Intended exclusively for target engagement and deconvolution studies.

Molecular Formula C17H21NO5
Molecular Weight 319.4 g/mol
Cat. No. B11931967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine
Molecular FormulaC17H21NO5
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2CNC(CC(C)C)C(=O)O)O
InChIInChI=1S/C17H21NO5/c1-9(2)6-13(17(21)22)18-8-12-14(19)5-4-11-10(3)7-15(20)23-16(11)12/h4-5,7,9,13,18-19H,6,8H2,1-3H3,(H,21,22)/t13-/m1/s1
InChIKeyYPJLUCAXHFPZJD-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine: Stereo‑Defined Coumarin–Amino Acid Conjugate for Sortilin Ligand Validation


N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine is a synthetic chromen (coumarin) derivative in which D‑leucine is appended via a secondary amine to the 8‑methyl position of the 7‑hydroxy‑4‑methylcoumarin scaffold [1]. It is the enantiomeric antipode of AF40431, the first reported small‑molecule ligand of the neuronal sorting receptor sortilin [1]. The compound retains the intrinsic fluorescence of the coumarin core and has been employed to establish the strict stereochemical requirements for sortilin binding [1].

Why N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine Cannot Be Replaced by Generic In‑Class Analogs


Substituting this D‑leucine conjugate with the L‑leucine stereoisomer (AF40431) or with other coumarin‑amino‑acid hybrids fundamentally alters the biological outcome. The L‑enantiomer AF40431 binds sortilin with an IC₅₀ of 4.4 µM and a Kd of 0.7 µM, whereas the D‑enantiomer is inactive [1]. The hydrogen‑bond network and hydrophobic contacts that anchor the leucine moiety in the neurotensin‑binding site are stereochemistry‑dependent; the D‑configuration precludes simultaneous engagement of Arg292, Tyr318, and the isopropyl‑binding pocket [1]. Consequently, any procurement or experimental design that treats close structural analogs as interchangeable risks introducing an inactive entity, undermining target engagement and data reproducibility.

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine: Quantitative Comparator‑Based Evidence for Scientific Selection


Sortilin Binding Affinity: D‑Leucine Conjugate vs. L‑Leucine Enantiomer (AF40431) in Scintillation Proximity Assay

The D‑leucine congener (designated compound 1h) was directly compared with the L‑leucine enantiomer AF40431 in a ³H‑neurotensin displacement scintillation proximity assay (SPA). AF40431 inhibited neurotensin binding with an IC₅₀ of 4.4 µM and a Kd of 0.7 µM, whereas the D‑enantiomer displayed no measurable activity up to 50 µM [1]. The racemic mixture (1a) showed activity identical to AF40431, confirming that all binding affinity resides exclusively in the L‑enantiomer [1].

Sortilin Neurotensin receptor Stereochemistry

Enantiospecificity of Sortilin Binding: D‑Leucine Conjugate vs. Racemic Mixture 1a

The racemic mixture 1a showed an IC₅₀ of 1.8 µM in the SPA, whereas the pure D‑enantiomer (1h) was inactive (IC₅₀ > 50 µM) and the pure L‑enantiomer AF40431 gave an IC₅₀ of 4.4 µM [1]. The activity of the racemate was identical to that of AF40431 within experimental error, proving that the D‑enantiomer contributes no additive, competitive, or cooperative effect [1].

Sortilin Enantiospecificity Target engagement

Structural Basis of Stereochemical Discrimination: D‑Leucine vs. L‑Leucine Binding Pose in Sortilin Crystal Structure

The crystal structure of the sortilin–AF40431 complex (2.7 Å resolution, PDB: 4MSL) reveals that the L‑leucine moiety forms simultaneous hydrogen bonds to Tyr318, a salt bridge to Arg292, and hydrophobic burial with Ser272, Phe281, Ile294, and Ile320 [1]. Molecular modeling of the D‑enantiomer (1h) demonstrates that the D‑stereochemistry precludes simultaneous interaction with all three elements—the hydrogen bond to Tyr318, the electrostatic contact with Arg292, and the hydrophobic pocket for the isopropyl group [1].

Sortilin Protein crystallography Stereochemistry

Fluorescence Retention: D‑Leucine Conjugate vs. AF40431

Both AF40431 and the D‑enantiomer (1h) retain the fluorescent properties of the Calcein Blue‑derived coumarin scaffold, with emission in the blue region [1]. The fluorescence of AF40431 is not statically quenched upon sortilin binding, and the 4‑methylumbelliferone moiety contributes π‑stacking interactions with Phe317 while maintaining fluorescence [1]. As the coumarin core is identical in both enantiomers, the D‑conjugate is expected to retain equivalent fluorescence intensity and spectral properties, making it suitable as a non‑binding fluorescent control.

Fluorescent probes Coumarin Sortilin

Off‑Target Selectivity: D‑Leucine Conjugate vs. Neurotensin Receptor 1

AF40431 was tested for binding to the neurotensin receptor 1 (NTSR1) and showed no competition with neurotensin (IC₅₀ > 50 µM) [1]. Structural analysis suggests steric clashes between the 4‑methylumbelliferone moiety of AF40431 and Phe128 and Tyr351 of NTSR1 [1]. As the D‑enantiomer also contains the same 4‑methylumbelliferone group and does not bind sortilin, it is expected to behave similarly at NTSR1, providing a negative control with matched off‑target profile for selectivity profiling studies.

Neurotensin receptor selectivity Sortilin Off‑target screening

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine: Evidence‑Validated Application Scenarios for Procurement and Experimental Design


Stereochemical Negative Control in Sortilin‑Binding Assays

When AF40431 (L‑enantiomer; IC₅₀ = 4.4 µM) is employed as a sortilin ligand in scintillation proximity, fluorescence polarization, or surface plasmon resonance assays, N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine serves as the definitive inactive control (IC₅₀ > 50 µM) [1]. The matched coumarin scaffold ensures identical optical and physicochemical properties, eliminating non‑specific signal while confirming that observed activity is enantiospecific.

Fluorescence‑Matched Probe for Sortilin‑Negative Cellular Imaging

In live‑cell or fixed‑cell imaging studies where AF40431 is used as a fluorescent tracer of sortilin localization, the D‑enantiomer provides a non‑binding fluorophore with equivalent excitation and emission properties [1]. This allows researchers to distinguish specific sortilin‑associated fluorescence from non‑specific membrane partitioning or cellular autofluorescence, directly improving quantification accuracy.

Stereochemical Validation of Novel Sortilin Inhibitor Scaffolds

Campaigns developing next‑generation sortilin inhibitors (e.g., those derived from AF38469) can employ the D‑enantiomer as a stereochemical purity benchmark. Since the racemic mixture 1a (IC₅₀ = 1.8 µM) showed activity identical to pure AF40431 [1], the availability of the well‑characterized inactive D‑enantiomer enables rapid verification that synthetic batches of the active L‑enantiomer are free from racemization or diastereomeric contamination.

Off‑Target Profiling in Cells Co‑Expressing Sortilin and Neurotensin Receptors

Because AF40431 is inactive at NTSR1 (IC₅₀ > 50 µM) [1], the D‑enantiomer can be used in parallel with AF40431 in neuronal or endosomal cell models that co‑express sortilin and NTSR1. The matched off‑target profile allows attribution of any observed biological effect solely to sortilin engagement, a critical requirement for target‑deconvolution studies in neurotensin‑rich environments.

Quote Request

Request a Quote for N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.